![molecular formula C16H11ClN2O2S B5716561 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone
Overview
Description
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone, also known as CPOT, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Scientific Research Applications
Anticancer and Antimicrobial Activities
- Anticancer Activity: Compounds derived from 1,3,4-oxadiazoles, including derivatives related to 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone, have demonstrated significant anticancer properties. For example, a series of compounds showed potent cytotoxicity against the MCF-7 cell line, suggesting potential for breast cancer treatment (Mahanthesha G et al., 2021).
- Antimicrobial Activity: Similar compounds have also been evaluated for their antimicrobial effectiveness. Research indicates that certain derivatives exhibit moderate to significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mahanthesha G et al., 2021).
Synthesis and Characterization
- The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those related to the chemical , involve multiple techniques like NMR, FT-IR, and mass spectrometry. These processes are crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (N. Fuloria et al., 2009).
Potential in Drug Design
- Studies on 1,3,4-oxadiazole derivatives indicate their relevance in the design and development of new drugs. Their structural characteristics, such as the presence of a 1,3,4-oxadiazole ring, contribute to their biological activities, making them candidates for further pharmaceutical research (B. Ravinaik et al., 2021).
Other Applications
- Besides their anticancer and antimicrobial potential, 1,3,4-oxadiazole derivatives have shown promise in other areas, such as in the development of nematicides and as ligands in metal complexes, demonstrating their versatility in various scientific applications (Dan Liu et al., 2022).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-8-6-12(7-9-13)15-18-19-16(21-15)22-10-14(20)11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIMGPLKOOLYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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